N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
CAS No.:
Cat. No.: VC17805356
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2S |
|---|---|
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | N-[(3-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C11H11BrN2S/c1-8-2-3-9(6-13-8)14-7-11-10(12)4-5-15-11/h2-6,14H,7H2,1H3 |
| Standard InChI Key | KFLRPGKIQBGMTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)NCC2=C(C=CS2)Br |
Introduction
N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is an organic compound characterized by a brominated thiophene ring linked to a pyridine moiety through a methyl group. Its molecular formula is C11H11BrN2S, and it has a molecular weight of approximately 283.19 g/mol . The presence of the bromine atom in the thiophene ring is significant for its reactivity and biological interactions, as bromine's larger size and polarizability enhance the compound's electronic properties.
Chemical Reactions Involving N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Catalyst required |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
Biological Activity and Potential Applications
Research indicates that N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine may exhibit significant biological activity, particularly as a candidate for drug development. It has been investigated for potential antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets, such as enzymes or receptors, modulating their activity.
Interaction Studies
Interaction studies are crucial for understanding the pharmacological potential of this compound. Techniques such as molecular docking simulations and surface plasmon resonance assays are commonly employed to evaluate binding affinities with various biological targets. Preliminary findings suggest that modifications to the structure can significantly influence interaction profiles, indicating its suitability for drug design.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | C12H10Br2N2 | Different substitution pattern affecting reactivity |
| N-(5-Bromothiophen-2-yl)methylpyridin-4-methylamine | C12H11BrN2S | Variation in substitution influencing interactions |
| N-(4-Bromothiophen-2-yl)methylpyridin-3-amines | C11H10BrN2S | Different bromination site affecting reactivity |
N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine stands out due to its specific combination of a brominated thiophene ring and a methyl-substituted pyridine, which may provide enhanced biological activity and unique electronic properties compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume